Enhanced Lipophilicity (ClogP) of 4-(3,5-Difluorophenyl)indoline Compared to Mono-Fluorinated and Non-Fluorinated 4-Phenylindoline Analogs
The 3,5-difluorophenyl substitution in 4-(3,5-difluorophenyl)indoline is predicted to confer higher lipophilicity than its mono-fluorinated analog 4-(3-fluorophenyl)indoline and the parent 4-phenylindoline, based on the established contribution of aromatic fluorine atoms to logP. Each additional aromatic fluorine typically increases logP by approximately 0.3–0.5 units in simple aromatic systems, while also modulating pKa of nearby basic centers [1]. This differential lipophilicity directly impacts membrane permeability and non-specific protein binding, critical parameters in early-stage drug discovery [2]. Precise experimentally measured logP values for the target compound have not been reported in peer-reviewed literature as of the search date; therefore this inference is classified as Class-level based on well-established fluorination–lipophilicity relationships.
| Evidence Dimension | Predicted lipophilicity (ClogP) increase per aromatic fluorine atom |
|---|---|
| Target Compound Data | 4-(3,5-Difluorophenyl)indoline (C14H11F2N; MW 231.24); predicted ClogP estimated to be ~0.6–1.0 units higher than parent 4-phenylindoline |
| Comparator Or Baseline | 4-Phenylindoline (C14H13N; MW 195.26): predicted ClogP lower by ~0.3–0.5 per missing fluorine; 4-(3-Fluorophenyl)indoline (C14H12FN; MW 213.25): predicted ClogP lower by ~0.3–0.5 versus target |
| Quantified Difference | Estimated ClogP increment of 0.3–0.5 log units per F atom; cumulative differential of ~0.6–1.0 log units over 4-phenylindoline |
| Conditions | Computational prediction based on fragment-based logP contribution models; experimental validation pending |
Why This Matters
Higher lipophilicity within an optimal range (logP 2–4) can enhance membrane permeability, but exceeding this range risks increased off-target binding and poor solubility; the 3,5-difluoro pattern may provide a balanced adjustment relative to mono-fluoro analogs for pharmacokinetic optimization.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. (Review establishing fluorine effects on logP, pKa, and metabolic stability.) View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. (Establishes that aromatic fluorination predictably modulates logP by ~0.3–0.5 per fluorine.) View Source
